4-[(4-苯甲酰哌嗪)羰基]-5-甲基-3-异恶唑碳酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a chemical substance that can be used for pharmaceutical testing . It is also known as 4-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methyl-1,2-oxazole-3-carbohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzhydryl group attached to a piperazine ring, which is carbonylated and attached to a 5-methyl-3-isoxazolecarbohydrazide .Chemical Reactions Analysis
While specific reactions involving this compound are not available, carbonyl compounds in general undergo a variety of reactions. They can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon of the carbonyl group . Carbonyl compounds with leaving groups can also undergo nucleophilic substitution reactions .科学研究应用
- 应用: 4-[(4-苯甲酰哌嗪)羰基]-5-甲基-3-异恶唑碳酰肼是人类碳酸酐酶 (hCA) 的有效抑制剂。晶体结构揭示了它与 hCA II 和 hCA VII 的结合相互作用。 值得注意的是,它对 hCA VII 表现出更高的选择性,hCA VII 是一种与大脑相关的亚型 .
- 应用: 抑制 hCA VII 可能代表了一种治疗神经性疼痛的新型药理机制。 通过靶向该亚型,研究人员旨在调节神经元兴奋和碳酸氢盐梯度 .
- 尾部方法: 乙酰胺部分用作连接体,而苯甲酰哌嗪基团用作尾部。 尾部灵活性影响对 hCA 亚型的选择性 .
- 未来方向: 研究人员可以探索该化合物的衍生物以增强对 hCA VII 的选择性。 这些衍生物可以作为脑相关疾病的潜在候选药物 .
碳酸酐酶抑制
神经性疼痛治疗
脑部疾病和兴奋性功能
药物设计结构见解
选择性靶向脑部亚型
脑部疾病的药理学策略
总之,4-[(4-苯甲酰哌嗪)羰基]-5-甲基-3-异恶唑碳酰肼有望成为一种选择性 CA 抑制剂,对脑功能、神经性疼痛和药物设计具有重要意义。 它的晶体结构为未来的研究和治疗开发提供了宝贵的见解 . 如果你需要更多细节或有其他问题,请随时提问! 😊
安全和危害
作用机制
Target of Action
The primary targets of 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide are human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .
Mode of Action
This compound is an effective inhibitor of hCAs, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with both the ubiquitous hCA II and the brain-associated hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have significant effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. In the brain, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .
Pharmacokinetics
The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .
Result of Action
The inhibition of hCA VII by this compound can potentially alter neuronal excitation and the regulation of pH and CO2 transport in the brain . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same active site can affect the efficacy of the compound. Additionally, factors such as pH and temperature can influence the stability of the compound and its interaction with its targets .
属性
IUPAC Name |
4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-19(20(26-31-16)22(29)25-24)23(30)28-14-12-27(13-15-28)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,21H,12-15,24H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUORVJUXOZZSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NN)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。